molecular formula C11H15N3O2 B2523729 N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide CAS No. 710322-29-5

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide

Cat. No. B2523729
CAS RN: 710322-29-5
M. Wt: 221.26
InChI Key: PTQJLVOATZBNQK-UHFFFAOYSA-N
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Description

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide, also known as ADMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADMP has been extensively studied for its unique properties and potential benefits in different areas such as pharmaceuticals, materials science, and agriculture.

Scientific Research Applications

Aza-Wittig Reaction and Synthetic Applications

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide and related compounds have been explored for their potential in synthetic chemistry. For instance, the Aza-Wittig reaction of N-phosphorylalkyl phosphazenes with carbonyl compounds and phenylisocyanate has been studied, leading to the synthesis of substituted pyrazines and pyrazine-phosphonates. These compounds have broad implications in developing novel synthetic routes for various chemical entities (Palacios et al., 2003).

Antifungal and Antitumor Properties

Research has identified compounds derived from acetylpyrazines, including N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide, with notable antifungal and antitumor effects. These effects are mediated by cellular iron chelation, suggesting a unique mechanism of action that could be harnessed for therapeutic applications. Such studies highlight the compound's potential in treating diseases and its role in medicinal chemistry (Opletalová et al., 2008).

Fungicidal and Insecticidal Activities

The introduction of N-acetyl pyrazoline derivatives, including structures related to N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide, has been investigated for their fungicidal and insecticidal activities. Such derivatives have shown efficacy against various pests and fungi, indicating their potential in agricultural chemistry for developing new pest control agents (Zhao et al., 2008).

Structural and Supramolecular Studies

Structural studies of triazole derivatives prepared by oxidative cyclization of thiosemicarbazides, including pyrazine derivatives, have contributed to the understanding of molecular and supramolecular arrangements. These studies provide insights into the chemical behavior and potential applications of these compounds in material science and molecular engineering (Artime et al., 2018).

Tuberculostatic Activity

The functionalization of pyrazoles derived from (trifluoromethyl)pyrazole, which shares a structural motif with N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide, has been studied for their tuberculostatic activity. Such research underscores the compound's relevance in developing new treatments for tuberculosis, demonstrating its versatile application in drug discovery (Bazhin et al., 2017).

properties

IUPAC Name

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-7(15)8-5-13-9(6-12-8)14-10(16)11(2,3)4/h5-6H,1-4H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQJLVOATZBNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=N1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A slurry of N-(5-bromo-pyrazin-2-yl)-2,2-dimethyl-propionamide (1.30 g, 5.04 mmol) and dichlorobis(triphenylphosphine)palladium(II) (35.3 mg, 0.05 mmol) in toluene (10 mL) was treated with tributyl(1-ethoxyvinyl)tin (2.00 g, 5.54 mmol). The reaction slurry was then heated under reflux, resulting in a homogeneous yellow solution. After heating under reflux for 15 h, the resulting black reaction mixture was allowed to cool to 25° C. and then was cooled to 0° C. with an ice-water bath. The cooled reaction mixture was treated slowly with a 5% aqueous hydrochloric acid solution (8.4 mL). The reaction mixture was stirred at 0° C. for 30 min and then allowed to warm to 25° C. where it was stirred for 24 h. The resulting two layers were separated, and the organic layer was further diluted with ethyl acetate (100 mL). The organic layer was then diluted with a 10% aqueous ammonium fluoride solution (100 mL), and the resulting mixture was stirred at 25° C. for 5 h. The solids were then filtered, and the filtrate layers were separated. The organic layer was washed with a saturated aqueous sodium chloride solution (1×100 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40M, Silica, 15% ethyl acetate/hexanes) afforded N-(5-acetyl-pyrazin-2-yl)-2,2-dimethyl-propionamide (1.07 g, 96%) as a white solid: mp 173–174° C.; (ES)+-HRMS m/e calcd for C11H15N3O2 (M+H)+ 222.1237, found 222.1240.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
35.3 mg
Type
catalyst
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two

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